molecular formula C34H25N B8243340 N-([1,1'-Biphenyl]-4-yl)-3'-(naphthalen-1-yl)-[1,1'-biphenyl]-4-amine

N-([1,1'-Biphenyl]-4-yl)-3'-(naphthalen-1-yl)-[1,1'-biphenyl]-4-amine

Cat. No.: B8243340
M. Wt: 447.6 g/mol
InChI Key: KMPYTCCFXDQVIM-UHFFFAOYSA-N
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Description

N-([1,1’-Biphenyl]-4-yl)-3’-(naphthalen-1-yl)-[1,1’-biphenyl]-4-amine is a complex organic compound known for its unique structural properties. It is composed of biphenyl and naphthalene units, which contribute to its stability and reactivity. This compound is often utilized in various scientific research fields due to its versatile chemical nature.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([1,1’-Biphenyl]-4-yl)-3’-(naphthalen-1-yl)-[1,1’-biphenyl]-4-amine typically involves the coupling of biphenyl and naphthalene derivatives under controlled conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds between the biphenyl and naphthalene units .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using high-purity reagents and catalysts. The process often includes steps such as purification through recrystallization or chromatography to ensure the final product’s purity and quality .

Chemical Reactions Analysis

Types of Reactions

N-([1,1’-Biphenyl]-4-yl)-3’-(naphthalen-1-yl)-[1,1’-biphenyl]-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions mentioned above generally require specific conditions, such as controlled temperatures, inert atmospheres, and the presence of catalysts to proceed efficiently. For example, oxidation reactions may require elevated temperatures and acidic conditions, while reduction reactions often occur at lower temperatures in the presence of a solvent like ether .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-([1,1’-Biphenyl]-4-yl)-3’-(naphthalen-1-yl)-[1,1’-biphenyl]-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-([1,1’-Biphenyl]-4-yl)-3’-(naphthalen-1-yl)-[1,1’-biphenyl]-4-amine involves its interaction with specific molecular targets. In biological systems, it may bind to proteins or nucleic acids, altering their function and leading to various biological effects. The compound’s structure allows it to participate in π-π interactions and hydrogen bonding, which are crucial for its activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-([1,1’-Biphenyl]-4-yl)-3’-(naphthalen-1-yl)-[1,1’-biphenyl]-4-amine stands out due to its unique combination of biphenyl and naphthalene units, providing a balance of stability and reactivity. This structural complexity allows for diverse applications and makes it a valuable compound in various research fields .

Properties

IUPAC Name

N-[4-(3-naphthalen-1-ylphenyl)phenyl]-4-phenylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H25N/c1-2-8-25(9-3-1)26-16-20-31(21-17-26)35-32-22-18-27(19-23-32)29-12-6-13-30(24-29)34-15-7-11-28-10-4-5-14-33(28)34/h1-24,35H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMPYTCCFXDQVIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=CC=C(C=C3)C4=CC(=CC=C4)C5=CC=CC6=CC=CC=C65
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H25N
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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